molecular formula C27H32N6O3 B2688185 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 851938-26-6

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2688185
CAS RN: 851938-26-6
M. Wt: 488.592
InChI Key: OJAAJCMUGDHPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O3 and its molecular weight is 488.592. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures incorporating elements such as methoxyphenyl, piperazine, and purine dione units are frequently explored for their biological activities. For instance, the synthesis and cardiotropic activity of cyclic methoxyphenyltriazaalkanes highlight the potential of such compounds in developing treatments for arrhythmias, demonstrating significant antiarrhythmic activity in various models (G. Mokrov et al., 2019). Additionally, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for their analgesic and anti-inflammatory properties, with some compounds showing high inhibitory activity on COX-2 selectivity (A. Abu‐Hashem et al., 2020).

Drug Development and Molecular Imaging

The development of compounds for molecular imaging, particularly for targeting human 5-HT1A receptors, showcases the application of these chemical structures in enhancing diagnostic techniques. A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized, displaying high receptor affinity and good fluorescence properties, which could visualize 5-HT1A receptors overexpressed in cells (E. Lacivita et al., 2009).

Antimicrobial and Antituberculosis Agents

The synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis represents a significant application in combating tuberculosis, with some compounds showing promising anti-mycobacterial activity and greater potencies relative to existing drugs (Srihari Konduri et al., 2020). This research underscores the potential of such compounds in developing new treatments for infectious diseases.

properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3/c1-19-7-5-6-8-20(19)17-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)18-31-13-15-32(16-14-31)21-9-11-22(36-4)12-10-21/h5-12H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAAJCMUGDHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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